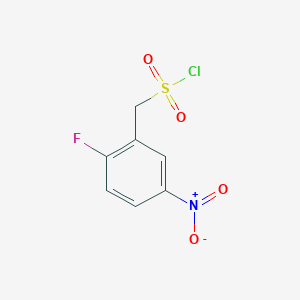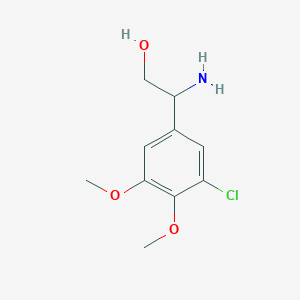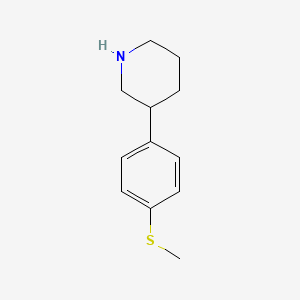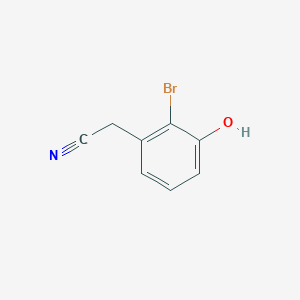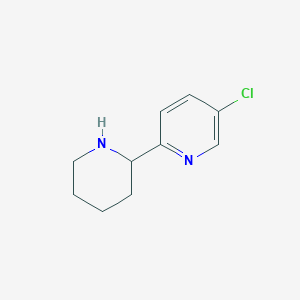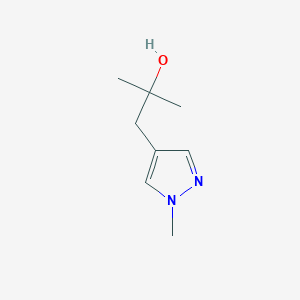
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a hydroxyl group on the propan-2-ol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of methylhydrazine with acetylacetone under reflux conditions can yield 1-methyl-1H-pyrazole.
-
Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1-methyl-1H-pyrazole with an appropriate alkyl halide, such as 2-chloro-2-methylpropan-2-ol, in the presence of a base like potassium carbonate.
-
Purification: : The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative without the propan-2-ol chain.
2-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group on the propan-2-ol chain.
1-methyl-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups on the pyrazole ring.
Uniqueness
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The hydroxyl group enhances its solubility and reactivity, while the methyl group contributes to its stability and biological activity.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-methyl-1-(1-methylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)4-7-5-9-10(3)6-7/h5-6,11H,4H2,1-3H3 |
InChIキー |
ORFBIGCXNYESJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CN(N=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
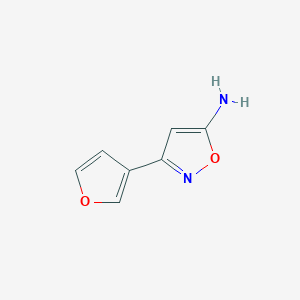
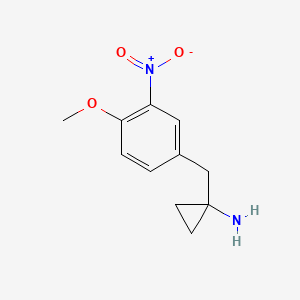
![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)

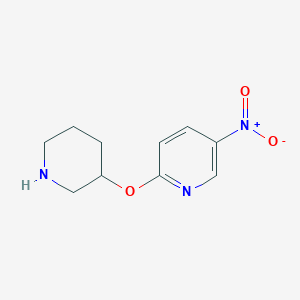
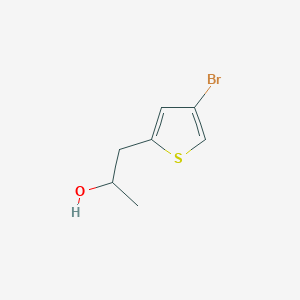
![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)

